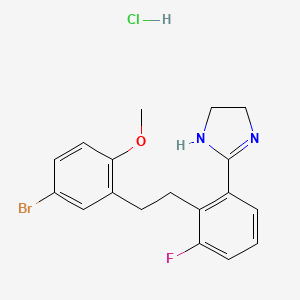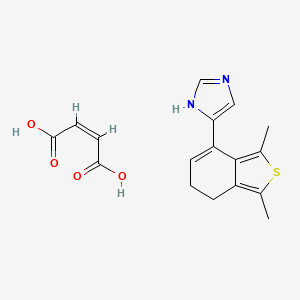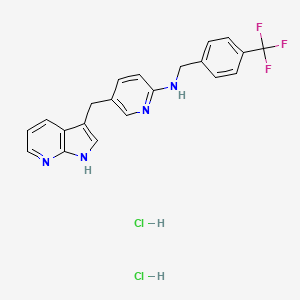
NG-amino-L-arginine (chlorhydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de NG-amino-L-arginine est un nouvel analogue structurel de la L-arginineL'oxyde nitrique est une molécule de signalisation cellulaire cruciale impliquée dans divers processus physiologiques, notamment la modulation du tonus vasculaire, la sécrétion d'insuline et le développement neuronal .
Applications De Recherche Scientifique
NG-amino-L-arginine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of nitric oxide synthase inhibition and the role of nitric oxide in various chemical reactions.
Biology: The compound is employed in research to understand the physiological and pathological roles of nitric oxide in biological systems.
Medicine: NG-amino-L-arginine hydrochloride is investigated for its potential therapeutic applications in conditions where nitric oxide plays a critical role, such as cardiovascular diseases and neurodegenerative disorders.
Mécanisme D'action
Target of Action
NG-amino-L-Arginine (hydrochloride), also known as L-NAA HCL, primarily targets nitric oxide synthases (NOSs), specifically nNOS, iNOS, and eNOS . These enzymes are involved in catalyzing the production of nitric oxide (NO) from L-arginine .
Mode of Action
The compound inhibits nNOS, iNOS, and eNOS with Ki values of 0.3, 3, and 2.5 μM, respectively . The inhibition is mediated by covalent alteration of the heme prosthetic group leading to inactivation of the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by NG-amino-L-Arginine is the nitric oxide (NO) pathway. Nitric oxide synthases (NOSs) catalyze the production of nitric oxide (NO) from L-arginine . As an important cellular signaling molecule, NO has been implicated in modulating vascular tone, airway tone, insulin secretion, and peristalsis .
Pharmacokinetics
It’s known that the compound can be used both in cell culture and in vivo .
Result of Action
The result of NG-amino-L-Arginine’s action is the inactivation of the citrulline-forming activity of the nNOS, iNOS, and eNOS isoforms . This leads to a decrease in the production of nitric oxide (NO), which can have various effects on cellular signaling .
Action Environment
The action of NG-amino-L-Arginine can be influenced by various environmental factors. For example, the compound’s efficacy can be affected by the concentration of L-arginine present, as shown by the fact that the maximal response to acetylcholine was inhibited by NG-amino-L-Arginine in excess of 1 μM and was abolished by concentrations in the range of 10-30 μM .
Safety and Hazards
While specific safety and hazards information for NG-amino-L-Arginine (hydrochloride) was not found, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool and well-ventilated place .
Analyse Biochimique
Biochemical Properties
NG-amino-L-Arginine (hydrochloride) interacts with nitric oxide synthases (NOSs), specifically nNOS, iNOS, and eNOS . It inhibits these enzymes with Ki values of 0.3, 3, and 2.5 μM, respectively . The inhibition is mediated by covalent alteration of the heme prosthetic group leading to inactivation of the enzyme .
Cellular Effects
NG-amino-L-Arginine (hydrochloride) has significant effects on various types of cells and cellular processes. It potently and stereoselectively induces endothelium-dependent contraction . It also causes concentration-dependent, competitive, and stereoselective antagonism of acetylcholine-elicited relaxation and cyclic GMP accumulation .
Molecular Mechanism
The mechanism of action of NG-amino-L-Arginine (hydrochloride) involves its interaction with nitric oxide synthases (NOSs). It inactivates the citrulline-forming activity of the nNOS, iNOS, and eNOS isoforms . This inactivation is mediated by covalent alteration of the heme prosthetic group, leading to enzyme inactivation .
Temporal Effects in Laboratory Settings
It is known that NG-amino-L-Arginine (hydrochloride) potently and stereoselectively induces endothelium-dependent contraction .
Dosage Effects in Animal Models
In awake animal models of sepsis, treatment with NG-amino-L-Arginine (hydrochloride) showed higher systemic and pulmonary vascular resistance indices and decreased heart rates, cardiac indices, oxygen delivery indices, and oxygen consumption indices when compared with controls . NG-amino-L-Arginine (hydrochloride) also increased mortality rates after endotoxin challenge .
Metabolic Pathways
NG-amino-L-Arginine (hydrochloride) is involved in the nitric oxide synthesis pathway . It inhibits nitric oxide synthases (NOSs), which are involved in catalyzing the production of nitric oxide (NO) from L-arginine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de NG-amino-L-arginine implique la modification de la L-arginine. Le processus comprend généralement l'introduction d'un groupe amino dans la partie guanidine de la L-arginine. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour assurer l'addition sélective du groupe amino.
Méthodes de production industrielle : La production industrielle du chlorhydrate de NG-amino-L-arginine suit une voie de synthèse similaire mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la cristallisation et la chromatographie pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de NG-amino-L-arginine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule, modifiant son activité.
Substitution : Le groupe amino dans le chlorhydrate de NG-amino-L-arginine peut participer à des réactions de substitution, où il est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont souvent utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, selon le produit souhaité.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate de NG-amino-L-arginine, chacun ayant des propriétés chimiques et des activités biologiques distinctes .
4. Applications de la recherche scientifique
Le chlorhydrate de NG-amino-L-arginine a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme outil pour étudier les mécanismes d'inhibition de la synthase d'oxyde nitrique et le rôle de l'oxyde nitrique dans diverses réactions chimiques.
Biologie : Le composé est utilisé dans la recherche pour comprendre les rôles physiologiques et pathologiques de l'oxyde nitrique dans les systèmes biologiques.
Médecine : Le chlorhydrate de NG-amino-L-arginine est étudié pour ses applications thérapeutiques potentielles dans des conditions où l'oxyde nitrique joue un rôle essentiel, telles que les maladies cardiovasculaires et les troubles neurodégénératifs.
5. Mécanisme d'action
Le chlorhydrate de NG-amino-L-arginine exerce ses effets en inhibant les enzymes de la synthase d'oxyde nitrique. Il se lie au site actif de l'enzyme, empêchant la conversion de la L-arginine en oxyde nitrique. Cette inhibition est médiée par une altération covalente du groupe prosthétique hème au sein de l'enzyme, conduisant à son inactivation. Le composé inhibe sélectivement différentes isoformes de la synthase d'oxyde nitrique, y compris les formes neuronale, inductible et endothéliale .
Composés similaires :
NG-méthyl-L-arginine : Un autre inhibiteur de la synthase d'oxyde nitrique, mais moins puissant que le chlorhydrate de NG-amino-L-arginine.
Diaminoguanidine : Inhibe la synthase d'oxyde nitrique par un mécanisme similaire mais présente des propriétés chimiques et des activités biologiques différentes.
Unicité : Le chlorhydrate de NG-amino-L-arginine est unique en raison de sa forte puissance et de sa sélectivité dans l'inhibition de la synthase d'oxyde nitrique. Il est 100 à 300 fois plus puissant que la NG-méthyl-L-arginine, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
NG-methyl-L-arginine: Another inhibitor of nitric oxide synthase, but less potent compared to NG-amino-L-arginine hydrochloride.
Diaminoguanidine: Inhibits nitric oxide synthase through a similar mechanism but has different chemical properties and biological activities.
Uniqueness: NG-amino-L-arginine hydrochloride is unique due to its high potency and selectivity in inhibiting nitric oxide synthase. It is 100- to 300-fold more potent than NG-methyl-L-arginine, making it a valuable tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O2.ClH/c7-4(5(12)13)2-1-3-10-6(8)11-9;/h4H,1-3,7,9H2,(H,12,13)(H3,8,10,11);1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVMJVSXFJRHGQ-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


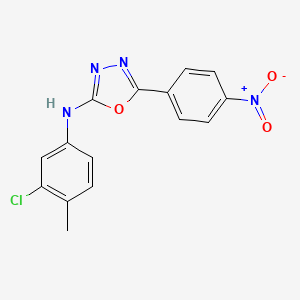


![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)
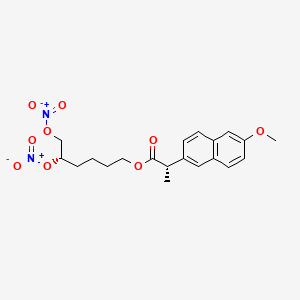
![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)
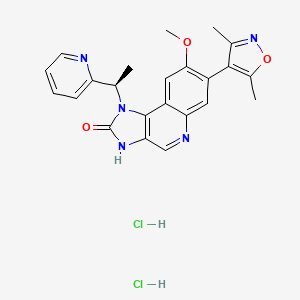
![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)
